Cas no 53114-47-9 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI))

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI) structure
53114-47-9 structure
Product Name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI)
Numero CAS:53114-47-9
MF:C26H27ClF2N2
MW:440.955792665482
CID:376196
PubChem ID:20836158
Update Time:2025-04-19

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI)
    • (Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride
    • 1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine,hydrochloride
    • (Z)-1-(Bis(4-fluorophenyl)methyl)-4-(cinnamyl)piperazine hydrochloride
    • hydrogen chloride 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (1:1)
    • Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-
    • (Z)-1-[Bis(4-Fluorophenyl)Methyl]-4-(Cinnamyl)Piperazine xHydrochloride
    • 53114-47-9
    • SCHEMBL16226917
    • NS00088596
    • (Z)-1-[bis-(4-Fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride
    • EINECS 258-371-1
    • Inchi: 1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4-;
    • Chiave InChI: NFKPPSNTQMFDIW-ZULQGGHCSA-N
    • Sorrisi: Cl.FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(C/C=C\C2C=CC=CC=2)CC1

Proprietà calcolate

  • Massa esatta: 440.18331
  • Massa monoisotopica: 440.1830829g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 6
  • Complessità: 487
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 6.5Ų

Proprietà sperimentali

  • PSA: 6.48
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.